molecular formula C10H9ClN2 B151232 2-Amino-6-chloro-3-methylquinoline CAS No. 137110-42-0

2-Amino-6-chloro-3-methylquinoline

Cat. No.: B151232
CAS No.: 137110-42-0
M. Wt: 192.64 g/mol
InChI Key: VHUGVEXJEVUWSZ-UHFFFAOYSA-N
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Description

2-Amino-6-chloro-3-methylquinoline is a heterocyclic aromatic compound with the molecular formula C10H9ClN2. It is part of the quinoline family, which is known for its wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The compound features a quinoline core structure, which consists of a benzene ring fused to a pyridine ring, with an amino group at the 2-position, a chlorine atom at the 6-position, and a methyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-chloro-3-methylquinoline can be achieved through various methods. One common approach involves the cyclization of 2-aminoaryl ketones with appropriate reagents. For instance, the Gould-Jacob and Friedländer reactions are classical methods used for the construction of quinoline derivatives . These reactions typically involve the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde, followed by cyclodehydration under acidic conditions .

Industrial Production Methods

In industrial settings, the synthesis of quinoline derivatives, including this compound, often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are increasingly being adopted . These approaches not only enhance the efficiency of the synthesis but also reduce the generation of hazardous waste.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-chloro-3-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted quinolines depending on the nucleophile used.

    Oxidation Reactions: Major products are quinoline N-oxides.

    Reduction Reactions: Major products are dihydroquinolines.

    Condensation Reactions: Major products are imines or Schiff bases.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Amino-6-chloro-3-methylquinoline involves its interaction with various molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . Additionally, the compound may interact with other enzymes and receptors, contributing to its diverse biological activities.

Comparison with Similar Compounds

2-Amino-6-chloro-3-methylquinoline can be compared with other similar compounds, such as:

Uniqueness

The presence of the chlorine atom at the 6-position and the amino group at the 2-position makes this compound unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

6-chloro-3-methylquinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c1-6-4-7-5-8(11)2-3-9(7)13-10(6)12/h2-5H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHUGVEXJEVUWSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC(=C2)Cl)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60577122
Record name 6-Chloro-3-methylquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60577122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137110-42-0
Record name 6-Chloro-3-methyl-2-quinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137110-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-3-methylquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60577122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 137110-42-0
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